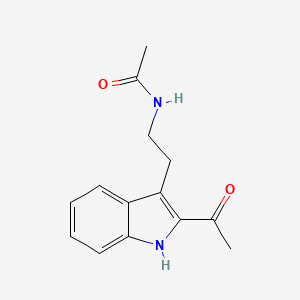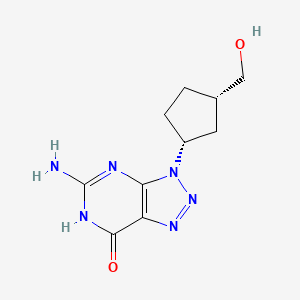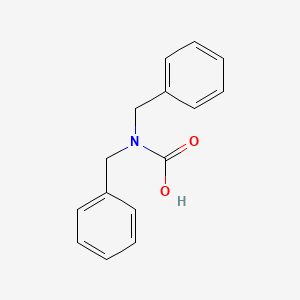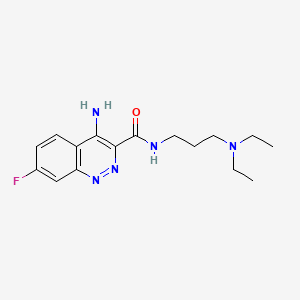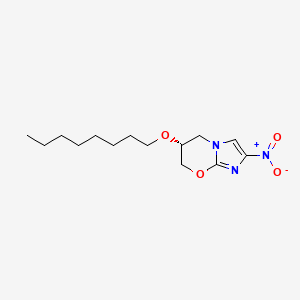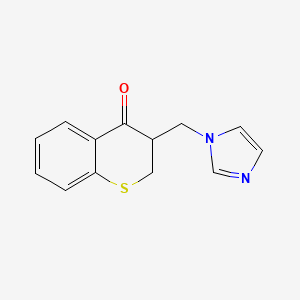
3-(1H-imidazol-1-yl-methyl)-thiochroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is a heterocyclic compound that features both an imidazole and a thiochromanone moiety. The imidazole ring is known for its presence in many biologically active molecules, while the thiochromanone structure is a sulfur-containing analog of chromanone, which is found in various natural products and synthetic compounds. This combination of structures makes 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one an interesting compound for research in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one typically involves the formation of the imidazole ring followed by its attachment to the thiochromanone structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromanone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiochromanone can be reduced to form alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is not fully understood. it is believed to interact with various molecular targets due to the presence of the imidazole ring, which can bind to metal ions and participate in hydrogen bonding. These interactions can affect biological pathways and lead to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Imidazole-containing compounds: Such as metronidazole and clotrimazole, which are used as antimicrobial agents.
Thiochromanone derivatives: Similar sulfur-containing compounds that may have different biological activities.
Uniqueness
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is unique due to its combination of an imidazole ring and a thiochromanone structure. This dual functionality allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities .
特性
CAS番号 |
95987-25-0 |
|---|---|
分子式 |
C13H12N2OS |
分子量 |
244.31 g/mol |
IUPAC名 |
3-(imidazol-1-ylmethyl)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C13H12N2OS/c16-13-10(7-15-6-5-14-9-15)8-17-12-4-2-1-3-11(12)13/h1-6,9-10H,7-8H2 |
InChIキー |
OUMPSXXAQIXQOJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=CC=CC=C2S1)CN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


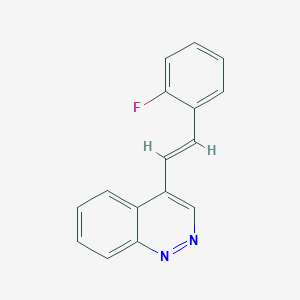
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
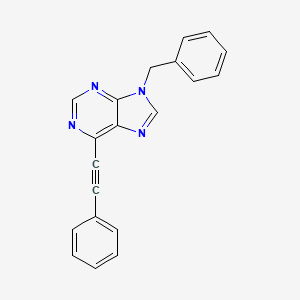
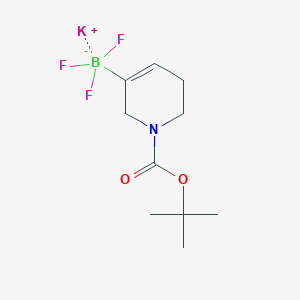
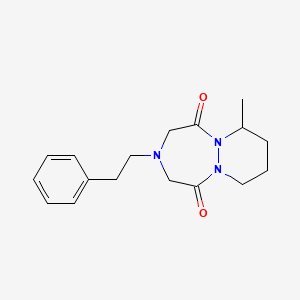
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B12929315.png)
